Acetanilide, 3'-acetamido-4'-allyloxy-

Description

BenchChem offers high-quality Acetanilide, 3'-acetamido-4'-allyloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetanilide, 3'-acetamido-4'-allyloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

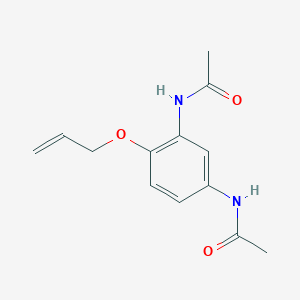

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-4-7-18-13-6-5-11(14-9(2)16)8-12(13)15-10(3)17/h4-6,8H,1,7H2,2-3H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNKVPBPDATKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC=C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144091 | |

| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101651-51-8 | |

| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 3'-acetamido-4'-allyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Derivatives

Disclaimer: This technical guide addresses the request for information on the physicochemical properties of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide. However, a comprehensive search of scientific literature and chemical databases revealed a significant lack of available experimental data for this specific compound. To fulfill the core requirements of providing an in-depth technical guide with experimental protocols and biological context, this document focuses on a closely related and well-characterized analogue: N-(3-acetyl-4-hydroxyphenyl)acetamide . This analogue shares key structural features and provides a scientifically grounded basis for understanding the potential properties and activities of this class of compounds.

Introduction

N-phenylacetamide derivatives constitute a broad class of organic compounds with significant interest in medicinal chemistry and drug development. Their versatile structure allows for a wide range of substitutions on the phenyl ring, leading to diverse pharmacological activities. This guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of N-(3-acetyl-4-hydroxyphenyl)acetamide as a representative example of this class.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient are critical for its formulation, delivery, and pharmacokinetic profile. The data for N-(3-acetyl-4-hydroxyphenyl)acetamide are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(3-acetyl-4-hydroxyphenyl)acetamide | |

| CAS Number | 7298-67-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.19 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported | |

| LogP | Not reported |

Synthesis and Experimental Protocols

The synthesis of N-phenylacetamide derivatives typically involves the acylation of a corresponding aniline derivative. A general and robust method is the reaction of the aniline with an acylating agent such as an acid chloride or an acid anhydride.

General Synthesis of N-phenylacetamide Derivatives

A common synthetic route to N-phenylacetamide derivatives involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a weak base, such as sodium acetate, in a suitable solvent like glacial acetic acid. The resulting N-(substituted phenyl)-2-chloroacetamide can then be further modified.

Experimental Protocol: Synthesis of 2-chloro-N-substituted-acetamides [3]

-

Reaction Setup: A solution of the appropriately substituted aniline is prepared in glacial acetic acid.

-

Addition of Reagents: Chloroacetyl chloride is added to the solution, followed by the addition of sodium acetate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Signaling Pathways

While specific biological data for N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide is unavailable, research on structurally related acetamide derivatives suggests potential anti-inflammatory and antioxidant activities[1].

Potential Anti-Inflammatory and Antioxidant Effects

Compounds with phenolic hydroxyl groups and acetamido functionalities have been investigated for their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain[4].

It is plausible that N-(3-acetyl-4-hydroxyphenyl)acetamide could exert anti-inflammatory effects through the inhibition of COX enzymes. The antioxidant activity is likely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

Conclusion

While a detailed experimental profile for N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide is not currently available in the public domain, the study of its close analogue, N-(3-acetyl-4-hydroxyphenyl)acetamide, provides valuable insights into the probable physicochemical characteristics and biological activities of this class of compounds. The synthetic routes are well-established, and the potential for anti-inflammatory and antioxidant activity warrants further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of N-phenylacetamide derivatives. Further experimental studies are necessary to fully elucidate the properties and pharmacological profile of N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide.

References

Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3'-Acetamido-4'-allyloxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectra for the compound 3'-acetamido-4'-allyloxyacetanilide. While specific spectral data for this exact molecule is not publicly available, this document details the standardized experimental protocols and data presentation formats that are fundamental to the structural elucidation of small organic molecules.

Data Presentation

The following tables are structured to present the anticipated ¹H and ¹³C NMR spectral data for 3'-acetamido-4'-allyloxyacetanilide. These formats are designed for clarity and ease of comparison, which are crucial for structural verification and analysis.

Table 1: ¹H NMR Spectral Data (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.50 | d | 8.0 | 1H | Ar-H |

| e.g., 6.90 | d | 8.0 | 1H | Ar-H |

| e.g., 6.00 | m | 1H | -OCH₂CH =CH₂ | |

| e.g., 5.40 | dd | 17.2, 1.6 | 1H | -OCH₂CH=CH ₂ (trans) |

| e.g., 5.25 | dd | 10.4, 1.6 | 1H | -OCH₂CH=CH ₂ (cis) |

| e.g., 4.60 | dt | 5.2, 1.6 | 2H | -OCH ₂CH=CH₂ |

| e.g., 2.10 | s | 3H | -NHCOCH ₃ | |

| e.g., 2.05 | s | 3H | -NHCOCH ₃ | |

| e.g., 9.80 | s | 1H | -NH COCH₃ | |

| e.g., 9.75 | s | 1H | -NH COCH₃ |

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets. Chemical shifts are referenced to a standard, typically TMS at 0 ppm.

Table 2: ¹³C NMR Spectral Data (Hypothetical)

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 168.5 | -NHC =O |

| e.g., 168.0 | -NHC =O |

| e.g., 140.0 | Ar-C (quaternary) |

| e.g., 138.0 | Ar-C (quaternary) |

| e.g., 133.0 | -OCH₂C H=CH₂ |

| e.g., 125.0 | Ar-CH |

| e.g., 120.0 | Ar-CH |

| e.g., 118.0 | -OCH₂CH=C H₂ |

| e.g., 115.0 | Ar-CH |

| e.g., 69.0 | -OC H₂CH=CH₂ |

| e.g., 24.5 | -NHCOC H₃ |

| e.g., 24.0 | -NHCOC H₃ |

Note: Chemical shifts are referenced to the deuterated solvent signal.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.

-

Analyte Purity: The sample of 3'-acetamido-4'-allyloxyacetanilide should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: A suitable deuterated solvent must be chosen to dissolve the analyte completely.[1] The choice of solvent can slightly influence the chemical shifts of the analyte.[2] Common solvents for organic molecules include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2][3] For ¹H NMR, approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of the deuterated solvent.[1][3] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is often required.[1]

-

NMR Tube: The solution is transferred to a clean, standard 5 mm NMR tube.[2][4] The tube should be filled to a height of about 4-5 cm to ensure it is within the detection region of the NMR probe.[1] The exterior of the tube should be cleaned to remove any fingerprints or dust.[1]

2. NMR Data Acquisition

The following steps are typically performed on a modern NMR spectrometer (e.g., 400 or 500 MHz).[1]

-

Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field throughout the experiment.[1]

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is a critical step to achieve sharp, well-resolved peaks.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used for both ¹H and ¹³C NMR.

-

Spectral Width: The spectral width is set to encompass all expected signals from the molecule.

-

Number of Scans: For ¹H NMR, a small number of scans (e.g., 8-16) is usually sufficient due to the high natural abundance and sensitivity of protons. For ¹³C NMR, a much larger number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

-

Relaxation Delay: A delay is introduced between scans to allow the nuclei to return to their equilibrium state. A sufficient relaxation delay is crucial for obtaining accurate quantitative data.[6]

-

3. Data Processing

-

Fourier Transform: The raw data, which is a time-domain signal (Free Induction Decay or FID), is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to a known internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[3]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the structural elucidation of a synthesized compound like 3'-acetamido-4'-allyloxyacetanilide using NMR spectroscopy.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 3'-Acetamido-4'-allyloxyacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3'-acetamido-4'-allyloxyacetanilide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis and characterization of novel acetanilide derivatives.

Introduction

3'-Acetamido-4'-allyloxyacetanilide, with the IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide[1], is an organic molecule featuring a disubstituted benzene ring with two acetamido groups and an allyloxy substituent. The structural complexity and potential for biological activity make a thorough understanding of its chemical properties and conformation essential for further research and development. This document details a proposed synthetic route and provides predicted analytical data to aid in its identification and characterization.

Proposed Synthesis

A logical and efficient synthetic route to 3'-acetamido-4'-allyloxyacetanilide involves a two-step process starting from a commercially available precursor, 3-amino-4-hydroxyacetanilide.

dot

References

A Technical Guide to Screening the Biological Activity of Acetanilide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetanilide, a simple N-phenylacetamide, and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Since the discovery of the analgesic and antipyretic properties of acetanilide in the late 19th century, numerous structural modifications have been explored, leading to the development of derivatives with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This in-depth technical guide provides a comprehensive overview of the screening methodologies for these potential biological activities, presents quantitative data from various studies, and visualizes key experimental workflows and signaling pathways.

Anticancer Activity

Acetanilide derivatives have emerged as promising candidates in oncology research, with some demonstrating potent cytotoxicity against various cancer cell lines. A notable mechanism of action for some of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Data Presentation: Anticancer Activity of Acetanilide Derivatives

The following table summarizes the in vitro anticancer activity of selected acetanilide derivatives, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydantoin Acetanilide 5a | A549 (Lung Carcinoma) | 5.79 | [3] |

| Hydantoin Acetanilide 5a | H1975 (Lung Carcinoma) | 1.94 | [3] |

| Hydantoin Acetanilide 5a | PC9 (Lung Carcinoma) | 2.57 | [3] |

| Hydantoin Acetanilide 5f | A549 (Lung Carcinoma) | 9.29 | [3] |

| Hydantoin Acetanilide 5f | H1975 (Lung Carcinoma) | 1.38 | [3] |

| Hydantoin Acetanilide 5f | PC9 (Lung Carcinoma) | 8.76 | [3] |

| Erlotinib (Reference) | A549 (Lung Carcinoma) | 7.34 | [3] |

| Erlotinib (Reference) | H1975 (Lung Carcinoma) | 9.70 | [3] |

| Erlotinib (Reference) | PC9 (Lung Carcinoma) | 11.48 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, H1975, PC9)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Acetanilide derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the acetanilide derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

Visualization: Anticancer Screening Workflow and Signaling Pathway

References

An In-depth Technical Guide to the Solubility and Stability of 3'-acetamido-4'-allyloxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental solubility and stability data for 3'-acetamido-4'-allyloxyacetanilide are not extensively available in publicly accessible scientific literature. This guide therefore provides a comprehensive framework of established experimental protocols and theoretical considerations for characterizing this molecule, based on standard pharmaceutical industry practices and knowledge of analogous compounds.

Introduction

3'-acetamido-4'-allyloxyacetanilide is a complex organic molecule featuring multiple functional groups, including two acetamido moieties and an allyloxy group attached to a central acetanilide structure. Understanding the solubility and stability of this compound is a critical prerequisite for its potential development as a pharmaceutical agent. These properties are fundamental to its formulation, bioavailability, and shelf-life. This technical guide outlines the requisite studies and methodologies to thoroughly characterize the solubility and stability profile of 3'-acetamido-4'-allyloxyacetanilide.

Physicochemical Properties

A summary of the predicted and known properties of closely related structures is presented below. Experimental determination of these properties for 3'-acetamido-4'-allyloxyacetanilide is a necessary first step.

| Property | Predicted/Analog-Based Value | Significance |

| Molecular Formula | C₁₃H₁₆N₂O₃ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 248.28 g/mol | Influences diffusion and formulation calculations. |

| pKa | (Predicted) Amide N-H: ~17-19; Phenolic OH (if hydrolyzed): ~9-11 | Governs ionization state and thus solubility and permeability at different pH values. |

| LogP | (Predicted) ~1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.

Experimental Protocols

3.1.1 Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is suitable for high-throughput screening.[1][2][3]

-

Objective: To determine the solubility of a compound in an aqueous buffer after a short incubation time, starting from a high-concentration DMSO stock solution.

-

Methodology: Nephelometric or UV-based Assay [1][3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3'-acetamido-4'-allyloxyacetanilide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4 to each well.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with shaking.[4]

-

Detection:

-

Quantification: Determine the concentration of the dissolved compound by comparison to a standard curve.

-

3.1.2 Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent and is crucial for formulation development.[5][6]

-

Objective: To determine the equilibrium concentration of a compound in a given solvent.

-

Methodology: Shake-Flask Method [4][7]

-

Sample Preparation: Add an excess amount of solid 3'-acetamido-4'-allyloxyacetanilide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation

The solubility data should be summarized in a clear, tabular format.

Table 1: Illustrative Solubility Data for 3'-acetamido-4'-allyloxyacetanilide

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 25 | [Experimental Value] | Thermodynamic |

| Acetate Buffer (pH 4.5) | 25 | [Experimental Value] | Thermodynamic |

| Phosphate Buffer (pH 6.8) | 25 | [Experimental Value] | Thermodynamic |

| Phosphate-Buffered Saline (pH 7.4) | 25 | [Experimental Value] | Thermodynamic |

| Water | 25 | [Experimental Value] | Thermodynamic |

| Ethanol | 25 | [Experimental Value] | Thermodynamic |

| Propylene Glycol | 25 | [Experimental Value] | Thermodynamic |

| PBS (pH 7.4) | 25 | [Experimental Value] | Kinetic |

Stability Studies

Stability studies are essential to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are a key component of this evaluation, as outlined in ICH guidelines.[9][10][11]

Experimental Protocols

4.1.1 Forced Degradation (Stress Testing)

-

Objective: To identify likely degradation products and establish degradation pathways by subjecting the compound to conditions more severe than accelerated stability testing. A degradation of 5-20% is typically targeted.[9][12]

-

Methodology:

-

Sample Preparation: Prepare solutions of 3'-acetamido-4'-allyloxyacetanilide (e.g., 1 mg/mL) in appropriate solvents.[12]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid compound and solution to 80°C for 48 hours.[12]

-

Photolytic Degradation: Expose solid compound and solution to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[12][13]

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

4.1.2 Development of a Stability-Indicating HPLC Method

-

Objective: To develop an HPLC method capable of separating the intact drug from its degradation products and any process-related impurities.[14][15][16]

-

Methodology:

-

Column Selection: Screen various reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal selectivity.

-

Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using various buffers (e.g., phosphate, acetate, formate).

-

Gradient Elution: Develop a gradient elution program to ensure separation of all components with different polarities.[14]

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Presentation

The results of the stability studies should be tabulated to show the extent of degradation under each stress condition.

Table 2: Illustrative Forced Degradation Data for 3'-acetamido-4'-allyloxyacetanilide

| Stress Condition | Duration | Assay of Active (%) | % Degradation | No. of Degradants |

| 0.1 N HCl, 60°C | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 0.1 N NaOH, 60°C | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Thermal (Solid), 80°C | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Photolytic (UV/Vis) | ICH Q1B | [Experimental Value] | [Calculated Value] | [Experimental Value] |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the solubility and stability assessment of a novel compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. scispace.com [scispace.com]

The Dawn of Novel Acetanilide Analogues: A Technical Guide to 3'-Acetamido-4'-allyloxy-acetanilide Derivatives

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and potential of novel 3'-acetamido-4'-allyloxy-acetanilide analogues. While this specific chemical space remains largely unexplored in publicly available literature, this document consolidates established synthetic methodologies and extrapolates potential biological activities based on structurally related compounds. It aims to provide a foundational framework for the rational design, synthesis, and evaluation of this promising class of molecules.

Introduction: The Acetanilide Scaffold in Drug Discovery

Acetanilide, the N-acetylated derivative of aniline, represents a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a plethora of pharmacologically active agents, most notably the analgesic and antipyretic paracetamol (acetaminophen).[2] The core structure of acetanilide is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[3] The exploration of novel substitution patterns on the phenyl ring is a continuing endeavor in the quest for new therapeutics with improved efficacy and safety profiles. This guide focuses on the untapped potential of analogues bearing a 3'-acetamido and a 4'-allyloxy moiety, a substitution pattern that holds promise for unique biological activities.

Proposed Synthetic Pathways

The synthesis of 3'-acetamido-4'-allyloxy-acetanilide analogues can be envisioned through a multi-step reaction sequence, leveraging well-established organic chemistry transformations. A plausible and efficient synthetic strategy would commence from a readily available starting material such as vanillin or a substituted p-aminophenol. The following sections outline the key experimental protocols for the proposed synthetic route.

Synthesis of Key Intermediates

A critical step in the synthesis is the introduction of the allyloxy group at the 4-position of the phenyl ring. One potential starting material is 4-hydroxy-3-nitrobenzaldehyde, which can be allylated under Williamson ether synthesis conditions.

Experimental Protocol: Allylation of 4-Hydroxy-3-nitrobenzaldehyde

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, is added a base, typically potassium carbonate (1.5 equivalents).[4] The mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product, 4-allyloxy-3-nitrobenzaldehyde, is then purified by column chromatography on silica gel.

Core Structure Assembly

With the key intermediate in hand, the subsequent steps would involve the formation of the aniline core and subsequent N-acetylation.

Experimental Protocol: Reduction of the Nitro Group

The nitro group of 4-allyloxy-3-nitrobenzaldehyde can be reduced to an amine using various established methods. A common and effective method involves the use of a metal catalyst, such as tin(II) chloride or iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can be employed for a cleaner reduction.[4] For instance, to a solution of the nitro compound in ethanol, a catalytic amount of Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the corresponding aniline, 4-allyloxy-3-aminobenzaldehyde.

Experimental Protocol: N-Acetylation of Substituted Anilines

The final step in the synthesis of the target analogues involves the N-acetylation of the aniline derivative. This is a standard and high-yielding reaction.

A general procedure for the N-acetylation of anilines involves dissolving the aniline in a suitable solvent, often with the addition of a base to neutralize the acid byproduct.[6]

-

Method 1: Using Acetic Anhydride: The substituted aniline (1 equivalent) is dissolved in a solvent like water or a mixture of water and a co-solvent.[7] An acid, such as hydrochloric acid, can be added to aid in dissolving the aniline.[7] Acetic anhydride (1.1 equivalents) is then added, followed by a base like sodium acetate to neutralize the acetic acid formed during the reaction.[8] The product, the corresponding acetanilide, often precipitates out of the solution and can be collected by filtration and purified by recrystallization.[8]

-

Method 2: Using Acetyl Chloride with a Phase Transfer Catalyst: The aniline (1 equivalent) is dissolved in a solvent such as DMF. A base like potassium carbonate (K2CO3) is added, along with a phase transfer catalyst (e.g., TBAB). Acetyl chloride (1.1 equivalents) is then added dropwise. The reaction typically proceeds at room temperature, and the product can be isolated after workup.

The logical flow for the synthesis is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for 3'-acetamido-4'-allyloxy-acetanilide analogues.

Potential Biological Activities and Structure-Activity Relationships

While no specific biological data for 3'-acetamido-4'-allyloxy-acetanilide analogues have been reported, the activities of structurally related compounds can provide valuable insights into their potential therapeutic applications.

Analgesic and Anti-inflammatory Potential

Acetanilide derivatives are well-known for their analgesic and anti-inflammatory properties.[9][10] The mechanism of action for many of these compounds, including paracetamol, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of pain and inflammation.[2] The introduction of various substituents on the phenyl ring can modulate this activity. For instance, studies on other 4-substituted acetanilides have shown significant analgesic and anti-inflammatory effects. It is plausible that the 4'-allyloxy group could influence the binding affinity and selectivity for COX enzymes, potentially leading to a favorable therapeutic profile.

The signaling pathway for COX-mediated pain and inflammation is a well-established target for analgesic drug development.

References

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. iscientific.org [iscientific.org]

- 4. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[4]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

CAS 101651-51-8 preliminary research findings

Absence of Publicly Available Research Data for CAS 101651-51-8

Initial and in-depth searches for the chemical substance identified by CAS number 101651-51-8 have yielded no publicly available preliminary research findings. This compound is not referenced in major chemical databases or scientific literature accessible through public search engines.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The core requirements of the prompt, including data presentation in tables, detailed methodologies, and Graphviz diagrams, cannot be fulfilled due to the complete lack of available information on this specific CAS number in the public domain.

It is possible that CAS 101651-51-8 refers to a proprietary compound that has not been disclosed in public research, a substance that was synthesized but never characterized or published, or an error in the CAS number itself. Without any foundational data, a technical whitepaper cannot be constructed. Researchers, scientists, and drug development professionals are advised to verify the CAS number and explore proprietary databases if they have access, as the information may not be in the public sphere.

An In-depth Technical Guide to the Chemical Reactivity of the Allyloxy Group in Acetanilide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the allyloxy group when incorporated into acetanilide scaffolds. Acetanilide derivatives are a cornerstone in medicinal chemistry, and the introduction of an allyloxy moiety opens up a rich landscape of synthetic transformations, allowing for the generation of diverse molecular architectures with potential biological activities. This document details key reactions, provides quantitative data, outlines experimental protocols, and visualizes reaction pathways to serve as a practical resource for chemists in the field.

Core Reactivity: The Claisen Rearrangement

The[1][1]-sigmatropic Claisen rearrangement is the hallmark reaction of aryl allyl ethers, and allyloxy acetanilides are no exception. This thermally- or Lewis acid-catalyzed intramolecular rearrangement proceeds through a concerted pericyclic transition state to yield C-allylated phenols. In the context of 4-allyloxyacetanilide, the primary product is 2-allyl-4-acetamidophenol. This transformation is synthetically valuable as it introduces a reactive allyl group onto the aromatic ring, which can be further functionalized.

Thermal Claisen Rearrangement

Heating 4-allyloxyacetanilide in a high-boiling solvent such as N,N-diethylaniline or o-xylene induces the Claisen rearrangement. The reaction typically requires elevated temperatures, often in the range of 180-220 °C.

Lewis Acid Catalyzed Claisen Rearrangement

The addition of a Lewis acid can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures and with improved yields. Various Lewis acids have been shown to be effective catalysts for this transformation.

Table 1: Effect of Lewis Acids on the Claisen Rearrangement of Allyl Aryl Ethers

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None (Thermal) | Decalin | 250 | 5 | Low |

| 2 | ZnCl₂ | Xylene | Reflux | 8 | 75 |

| 3 | BF₃·OEt₂ | Sulfolane | 190 | 1.5 | 43-62 |

| 4 | AlCl₃ | CH₂Cl₂ | 23 | 2-6 | >75 |

| 5 | Cu(OTf)₂ | CH₂Cl₂ | 23 | 2-6 | >75 |

| 6 | FeCl₃ | CH₂Cl₂ | 23 | 2-6 | >75 |

| 7 | Zn(OTf)₂ | CH₂Cl₂ | 23 | 2-6 | 81-95 |

Data adapted from various sources on the Claisen rearrangement of aryl allyl ethers, providing a comparative view of catalyst effectiveness.[2][3]

Microwave-Assisted Claisen Rearrangement

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, and the Claisen rearrangement is a prime example.[1][4][5] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. This method is particularly advantageous for high-throughput synthesis and library generation in drug discovery. While specific data for allyloxyacetanilide is not abundant, studies on similar substrates like bis(4-allyloxyphenyl) sulfone show a significant rate enhancement.[5]

Experimental Protocols

Synthesis of 4-Allyloxyacetanilide

Procedure:

-

To a solution of 4-hydroxyacetanilide (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-allyloxyacetanilide.

Microwave-Assisted Lewis Acid Catalyzed Claisen Rearrangement of 4-Allyloxyacetanilide

Materials:

-

4-Allyloxyacetanilide

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Xylene (anhydrous)

-

Microwave reactor

Procedure:

-

Place a solution of 4-allyloxyacetanilide (1.0 mmol) and BF₃·OEt₂ (1.4 mmol) in a minimal amount of anhydrous xylene in a 10 mL microwave reaction vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 5-10 minutes), with continuous monitoring of internal pressure.

-

After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

-

Carefully open the vessel and pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 2-allyl-4-acetamidophenol.

Further Reactivity of the Allyloxy Group and its Rearrangement Product

The allyloxy group and the resulting C-allylated phenol are versatile synthetic handles for further molecular elaboration.

Electrophilic Addition to the Allyl Double Bond

The double bond of the allyloxy group in acetanilide compounds can undergo electrophilic addition reactions. For instance, bromination would lead to the formation of a dibromo derivative, which can then be subjected to various nucleophilic substitution or elimination reactions.

Cyclization Reactions

The ortho-allyl phenol product obtained from the Claisen rearrangement is a key precursor for the synthesis of various heterocyclic systems. Palladium-catalyzed oxidative cyclization is a powerful method to construct benzofuran rings.[6] While direct examples on 2-allyl-4-acetamidophenol are scarce, the general principle involves the intramolecular coupling of the phenolic oxygen and the allyl group.

Biological Significance

Acetanilide derivatives are well-known for their diverse pharmacological activities. The introduction of an allyloxy group and its subsequent rearrangement to an allyl phenol can significantly modulate the biological profile of the parent molecule. The resulting 2-allyl-4-acetamidophenol and its derivatives could be investigated for a range of activities, including but not limited to:

-

Antimicrobial activity: Phenolic compounds are known for their antimicrobial properties. The introduction of an allyl group could enhance this activity.

-

Antioxidant activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties.

-

Enzyme inhibition: The modified acetanilide scaffold can be screened against various enzymatic targets relevant to drug discovery.

Visualizing Reaction Pathways

To better illustrate the key transformations discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Claisen Rearrangement of 4-Allyloxyacetanilide.

Caption: Synthetic workflow from starting materials to potential derivatives.

References

- 1. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Microwave Accelerated Aza-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3'-acetamido-4'-allyloxyacetanilide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers. The protocol outlines the reaction of 3'-acetamido-4'-hydroxyacetanilide with allyl bromide in the presence of a mild base. This application note includes a comprehensive list of materials, detailed experimental procedures, safety precautions, and methods for purification and characterization. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

3'-acetamido-4'-allyloxyacetanilide is a chemical compound with potential applications in medicinal chemistry and materials science. Its structure, featuring both acetamido and allyloxy functional groups, makes it an interesting candidate for further chemical modification and biological evaluation. The synthesis protocol detailed herein provides a reliable method for obtaining this compound in a laboratory setting. The Williamson ether synthesis was chosen for its efficiency and the relatively mild reaction conditions required.

Materials and Methods

Materials

-

3'-acetamido-4'-hydroxyacetanilide

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp

-

Glassware for extraction and filtration

Experimental Protocol

The synthesis of 3'-acetamido-4'-allyloxyacetanilide is performed via a Williamson ether synthesis.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-acetamido-4'-hydroxyacetanilide (1.0 eq).

-

Add anhydrous acetone (10 mL per gram of starting material) to the flask to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Attach a reflux condenser to the flask.

Step 2: Addition of Allyl Bromide

-

While stirring the mixture, add allyl bromide (1.2 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

The reaction is considered complete when the starting material spot is no longer visible by TLC.

Step 4: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

Step 5: Purification and Characterization

-

Concentrate the dried organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the purified 3'-acetamido-4'-allyloxyacetanilide by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value | Unit |

| Molecular Formula | C₁₃H₁₆N₂O₃ | |

| Molecular Weight | 248.28 | g/mol |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | To be determined experimentally | °C |

| Solubility | Soluble in acetone, ethyl acetate |

Experimental Workflow

Caption: Synthesis workflow for 3'-acetamido-4'-allyloxyacetanilide.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Allyl Bromide: Allyl bromide is highly flammable, toxic, and a lachrymator.[1][2][3][4][5] Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2][3][4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Keep away from heat, sparks, and open flames.[1][2][5]

-

Acetone: Acetone is a highly flammable liquid.[6] Keep away from ignition sources. Use in a well-ventilated area.

-

Potassium Carbonate: Potassium carbonate is an irritant.[7][8][9] Avoid contact with skin and eyes.[7][8][9] In case of contact, rinse with plenty of water.

Discussion

The described protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide via Williamson ether synthesis is a straightforward and efficient method.[10][11][12] The use of potassium carbonate as a base is advantageous due to its low cost and ease of removal by filtration. Acetone serves as a suitable solvent for this reaction. The progress of the reaction can be conveniently monitored by TLC. Purification of the final product can be achieved by standard laboratory techniques to yield a compound of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3'-acetamido-4'-allyloxyacetanilide, which can be readily implemented in a standard organic chemistry laboratory. The provided data and workflow visualization are intended to facilitate the successful execution of this synthesis by researchers in the fields of chemistry and drug development. Adherence to the outlined safety precautions is crucial for the safe handling of the reagents involved.

References

- 1. nj.gov [nj.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. michigan.gov [michigan.gov]

- 7. fishersci.com [fishersci.com]

- 8. ineos.com [ineos.com]

- 9. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. francis-press.com [francis-press.com]

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 3'-acetamido-4'-allyloxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3'-acetamido-4'-allyloxyacetanilide. The developed method is suitable for routine quality control and stability testing, ensuring the accurate determination of the active pharmaceutical ingredient (API) and its separation from potential degradation products. The protocol outlines a strategy for method optimization, including column selection, mobile phase composition, and detector wavelength. Additionally, a forced degradation study protocol is described to establish the stability-indicating characteristics of the method.

Introduction

3'-acetamido-4'-allyloxyacetanilide is an organic molecule of interest in pharmaceutical development. To ensure its quality, safety, and efficacy, a robust analytical method is required for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive guide for developing a stability-indicating HPLC method for 3'-acetamido-4'-allyloxyacetanilide. A stability-indicating method is crucial as it can resolve the main compound from any potential degradation products that may form under various stress conditions, thus providing a clear picture of the drug's stability.[1][2][3]

Physicochemical Properties of 3'-acetamido-4'-allyloxyacetanilide

-

Chemical Structure:

-

Predicted Properties: Based on its structure, which contains two amide functional groups and an allyloxy group attached to an aromatic ring, the compound is expected to be moderately polar. The presence of the aromatic ring suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The amide and ether linkages could be susceptible to hydrolysis under acidic or basic conditions, and the allyl group could be prone to oxidation.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to achieve optimal separation and quantification.

Caption: Workflow for HPLC Analytical Method Development.

Experimental Protocols

Instrumentation and Chromatographic Conditions

This section provides a starting point for the HPLC method development.

| Parameter | Recommended Starting Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 3'-acetamido-4'-allyloxyacetanilide reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

-

Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the sample diluent.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

-

Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with sample diluent.

-

Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with sample diluent.

-

Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with sample diluent.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours. Prepare a 0.1 mg/mL solution in the sample diluent.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber. Prepare a 0.1 mg/mL solution in the sample diluent.

Data Presentation: Optimization of Chromatographic Conditions

The following table summarizes hypothetical data from the method optimization phase to achieve the best separation of 3'-acetamido-4'-allyloxyacetanilide from a potential impurity, 4'-allyloxyacetanilide, and a degradation product.

| Condition | Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |

| Isocratic 40% ACN | 4'-allyloxyacetanilide | 4.2 | - | 1.3 | 5500 |

| 3'-acetamido-4'-allyloxyacetanilide | 5.8 | 3.5 | 1.2 | 6200 | |

| Degradation Product 1 | 6.5 | 1.8 | 1.4 | 5800 | |

| Gradient 10-90% ACN in 15 min | 4'-allyloxyacetanilide | 8.9 | - | 1.1 | 15500 |

| 3'-acetamido-4'-allyloxyacetanilide | 10.5 | 4.2 | 1.1 | 16200 | |

| Degradation Product 1 | 11.8 | 3.1 | 1.2 | 15800 | |

| Gradient 20-80% ACN in 10 min | 4'-allyloxyacetanilide | 7.5 | - | 1.2 | 12100 |

| 3'-acetamido-4'-allyloxyacetanilide | 9.1 | 3.8 | 1.1 | 13500 | |

| Degradation Product 1 | 10.2 | 2.5 | 1.3 | 12800 |

Logical Relationship of Forced Degradation Studies

The following diagram illustrates the relationship between the stress conditions and the generation of samples for HPLC analysis to prove the method's specificity.

Caption: Forced Degradation Study Workflow.

Conclusion

The proposed HPLC method development strategy provides a robust framework for establishing a reliable analytical method for 3'-acetamido-4'-allyloxyacetanilide. The systematic approach to optimizing chromatographic conditions, coupled with a comprehensive forced degradation study, will ensure the development of a specific, accurate, and precise stability-indicating method. This method will be suitable for routine analysis in a quality control environment and for the assessment of the drug substance's stability profile, which are critical aspects of the drug development process.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Acetanilide, 3'-acetamido-4'-allyloxy- | C13H16N2O3 | CID 58604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Applications of 3'-acetamido-4'-allyloxyacetanilide in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Note: 3'-Acetamido-4'-allyloxyacetanilide, also known by its IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide, is a specific chemical entity. It is important to note that, to date, there is a significant lack of published research specifically detailing the medicinal chemistry applications, biological activities, and established experimental protocols for this compound. The following application notes and protocols are therefore based on the known pharmacology of related acetanilide derivatives and are intended to serve as a hypothetical guide for potential research and development.

Chemical and Physical Properties

Summarized below are the key computed properties of 3'-acetamido-4'-allyloxyacetanilide.

| Property | Value |

| IUPAC Name | N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| CAS Number | 101651-51-8 |

| Topological Polar Surface Area | 67.4 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| LogP (Predicted) | 0.9 |

Potential Medicinal Chemistry Applications

Acetanilide and its derivatives have a long history in medicinal chemistry, with many exhibiting a range of pharmacological activities.[1][2] Based on its structural features—an acetanilide core with both acetamido and allyloxy substitutions—3'-acetamido-4'-allyloxyacetanilide could be investigated for several potential therapeutic applications:

-

Analgesic and Anti-inflammatory Activity: Acetanilide itself was one of the first synthetic analgesics and antipyretics.[3] Many modern non-steroidal anti-inflammatory drugs (NSAIDs) are acetanilide derivatives that function by inhibiting cyclooxygenase (COX) enzymes.[4][5] The presence of the acetanilide scaffold suggests potential for similar mechanisms of action.

-

Antimicrobial Activity: Various substituted acetanilides have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]

-

Anticonvulsant Activity: The acetanilide structure is a pharmacophore in some anticonvulsant agents.[8]

-

Anticancer Activity: Certain acetanilide derivatives have been investigated for their potential as anticancer agents.[2]

Proposed Synthetic Protocol

The synthesis of 3'-acetamido-4'-allyloxyacetanilide can be envisioned as a multi-step process starting from a commercially available precursor. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for 3'-acetamido-4'-allyloxyacetanilide.

Experimental Protocol for Synthesis:

-

Step 1: Nitration of 4-Hydroxyacetanilide

-

Dissolve 4-hydroxyacetanilide in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 2-3 hours at low temperature.

-

Pour the mixture onto crushed ice to precipitate the product, 3-nitro-4-hydroxyacetanilide.

-

Filter, wash with cold water, and dry the product.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve 3-nitro-4-hydroxyacetanilide in ethanol.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be performed using stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Filter the catalyst and evaporate the solvent to obtain 3-amino-4-hydroxyacetanilide.

-

-

Step 3: Acetylation of the Amino Group

-

Suspend 3-amino-4-hydroxyacetanilide in water or a suitable solvent.

-

Add acetic anhydride and a base (e.g., sodium acetate) to catalyze the reaction.[9]

-

Stir the mixture at room temperature until the reaction is complete.

-

The product, N-(3-acetamido-4-hydroxyphenyl)acetamide, may precipitate out of the solution and can be collected by filtration.

-

-

Step 4: O-Allylation of the Phenolic Hydroxyl Group

-

Dissolve N-(3-acetamido-4-hydroxyphenyl)acetamide in a polar aprotic solvent like acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Add allyl bromide dropwise and heat the mixture under reflux until the starting material is consumed.[10][11]

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3'-acetamido-4'-allyloxyacetanilide.

-

Hypothetical Biological Screening Protocols

Given the prevalence of analgesic and anti-inflammatory activity among acetanilide derivatives, a primary screening focus could be on the inhibition of COX enzymes.

Hypothetical Screening Cascade:

| Stage | Assay Type | Objective |

| Primary Screening | In vitro COX-1/COX-2 Inhibition Assay | To determine the inhibitory activity and selectivity against COX isoforms. |

| Secondary Screening | In vivo Carrageenan-Induced Paw Edema | To assess in vivo anti-inflammatory activity.[2][12] |

| Tertiary Screening | In vivo Acetic Acid-Induced Writhing Test | To evaluate in vivo analgesic activity.[12][13] |

| Toxicity Screening | In vitro Cytotoxicity Assay (e.g., MTT) | To assess the compound's toxicity against cell lines. |

Hypothetical Mechanism of Action - COX Inhibition Pathway:

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Experimental Protocols for Biological Screening:

4.1. In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Fluorometric substrate (e.g., ADHP)

-

Heme

-

Arachidonic acid

-

Assay buffer (e.g., Tris-HCl)

-

3'-acetamido-4'-allyloxyacetanilide (test compound)

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare solutions of the test compound and positive controls at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound or control solutions to the wells and incubate for a predefined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm) over time.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

-

4.2. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[2][12][14]

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials:

-

3'-acetamido-4'-allyloxyacetanilide (test compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

1% Carrageenan solution in saline

-

Plethysmometer

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (vehicle control, positive control, and test compound groups).

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control * 100

-

4.3. In Vivo Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[12][13]

-

Animals: Swiss albino mice (20-25 g).

-

Materials:

-

3'-acetamido-4'-allyloxyacetanilide (test compound)

-

Vehicle

-

Positive control (e.g., Aspirin)

-

0.6% Acetic acid solution

-

-

Procedure:

-

Divide the mice into groups.

-

Administer the test compound, vehicle, or positive control orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation chamber and start a timer.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of analgesic activity (inhibition of writhing) for each group using the formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] * 100

-

These proposed protocols provide a starting point for the investigation of 3'-acetamido-4'-allyloxyacetanilide in a medicinal chemistry context. All experimental work should be conducted in accordance with relevant safety and ethical guidelines.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Acetanilide - Wikipedia [en.wikipedia.org]

- 4. N-(3-Acetyl-4-hydroxyphenyl)acetamide | 7298-67-1 | Benchchem [benchchem.com]

- 5. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities : Oriental Journal of Chemistry [orientjchem.org]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijisrt.com [ijisrt.com]

- 13. Analgesic screening methods | PPTX [slideshare.net]

- 14. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

Application Notes and Protocols for 3'-acetamido-4'-allyloxyacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-acetamido-4'-allyloxyacetanilide is a novel synthetic compound belonging to the acetanilide class of molecules. Acetanilide derivatives have historically demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] These biological effects often stem from the inhibition of specific enzymes or modulation of cellular signaling pathways.

These application notes provide a set of detailed in vitro assay protocols to facilitate the preliminary screening and characterization of 3'-acetamido-4'-allyloxyacetanilide. The described assays are designed to investigate its potential as a cyclooxygenase (COX) inhibitor, its cytotoxic effects on cancer cells, and its antimicrobial activity. The protocols and data presented herein are intended to serve as a foundational guide for researchers initiating studies on this compound.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the in vitro evaluation of 3'-acetamido-4'-allyloxyacetanilide. These data are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Cyclooxygenase (COX) Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 3'-acetamido-4'-allyloxyacetanilide | 25.3 | 2.8 | 9.0 |

| Celecoxib (Control) | 15.0 | 0.007 | 2142.9 |

| Ibuprofen (Control) | 2.5 | 10.2 | 0.25 |

Table 2: Cell Viability Assay (MCF-7 Breast Cancer Cell Line)

| Compound | Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |

| 3'-acetamido-4'-allyloxyacetanilide | 1 | 95.2 ± 4.1 | 15.7 |

| 10 | 68.5 ± 5.3 | ||

| 25 | 42.1 ± 3.8 | ||

| 50 | 15.9 ± 2.5 | ||

| Doxorubicin (Control) | 0.1 | 80.3 ± 6.2 | 0.45 |

| 1 | 45.7 ± 4.9 | ||

| 10 | 5.2 ± 1.8 |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 3'-acetamido-4'-allyloxyacetanilide | 64 | >256 |

| Vancomycin (Control) | 1 | - |

| Ciprofloxacin (Control) | - | 0.5 |

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity of 3'-acetamido-4'-allyloxyacetanilide against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

3'-acetamido-4'-allyloxyacetanilide

-

Celecoxib and Ibuprofen (control inhibitors)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3'-acetamido-4'-allyloxyacetanilide in DMSO.

-

Prepare serial dilutions of the test compound and control inhibitors in Tris-HCl buffer.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and the test compound or control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction and measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values by plotting the percent inhibition against the log of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of 3'-acetamido-4'-allyloxyacetanilide on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

3'-acetamido-4'-allyloxyacetanilide

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of 3'-acetamido-4'-allyloxyacetanilide and doxorubicin in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds or controls. Include a vehicle control (DMSO).

-

Incubate the cells for 48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of 3'-acetamido-4'-allyloxyacetanilide against bacterial strains.

Materials:

-

Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains

-

Mueller-Hinton Broth (MHB)

-

3'-acetamido-4'-allyloxyacetanilide

-

Vancomycin and Ciprofloxacin (control antibiotics)

-